3-(Piperidin-4-yl)pyridine
Overview
Description
3-(Piperidin-4-yl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the partial reduction of pyridine followed by a Rhodium-catalyzed asymmetric carbometalation and subsequent reduction . Another approach involves the use of palladium and rhodium hydrogenation, which combines dehydroxylation and pyridine reduction in one step .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium and rhodium catalysts is prevalent in these processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or rhodium complexes.
Substitution: Halogenating agents, organometallic reagents, and bases like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)pyridine involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Pyridine: An aromatic ring with one nitrogen atom.
4-(Piperidin-4-yl)pyridine: A positional isomer with different substitution patterns.
Uniqueness: 3-(Piperidin-4-yl)pyridine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
3-piperidin-4-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBPGGIIQVBPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405602 | |
Record name | 3-(Piperidin-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-89-8 | |
Record name | 3-(Piperidin-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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